molecular formula C6H12ClN B13615375 (3S)-3-ethenylpyrrolidinehydrochloride

(3S)-3-ethenylpyrrolidinehydrochloride

Cat. No.: B13615375
M. Wt: 133.62 g/mol
InChI Key: AEDUVXGOGRMQCK-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-ethenylpyrrolidinehydrochloride is a useful research compound. Its molecular formula is C6H12ClN and its molecular weight is 133.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3S)-3-ethenylpyrrolidinehydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S)-3-ethenylpyrrolidinehydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H12ClN

Molecular Weight

133.62 g/mol

IUPAC Name

(3S)-3-ethenylpyrrolidine;hydrochloride

InChI

InChI=1S/C6H11N.ClH/c1-2-6-3-4-7-5-6;/h2,6-7H,1,3-5H2;1H/t6-;/m1./s1

InChI Key

AEDUVXGOGRMQCK-FYZOBXCZSA-N

Isomeric SMILES

C=C[C@@H]1CCNC1.Cl

Canonical SMILES

C=CC1CCNC1.Cl

Origin of Product

United States

Foundational & Exploratory

Spectral Data Analysis of (3S)-3-Ethenylpyrrolidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(3S)-3-Ethenylpyrrolidine hydrochloride, a chiral pyrrolidine derivative, represents a valuable building block in modern synthetic chemistry, particularly in the development of novel pharmaceutical agents. The unique conformational constraints of the pyrrolidine ring, combined with the reactivity of the vinyl group, make it an attractive scaffold for creating structurally diverse and biologically active molecules. Accurate and comprehensive spectral characterization is paramount for ensuring the identity, purity, and structural integrity of this compound throughout the research and development lifecycle.

Molecular Structure and Key Features

The structure of (3S)-3-ethenylpyrrolidine hydrochloride incorporates several key features that dictate its spectral properties:

  • Chiral Center: The stereocenter at the C3 position influences the magnetic environment of the pyrrolidine ring protons.

  • Pyrrolidine Ring: A five-membered saturated heterocyclic amine.

  • Ethenyl (Vinyl) Group: A reactive functional group with characteristic spectroscopic signatures.

  • Secondary Amine Hydrochloride: The protonated nitrogen atom significantly impacts both the IR and NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (3S)-3-ethenylpyrrolidine hydrochloride, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted ¹H NMR Spectral Data (500 MHz, D₂O)
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
H1' (vinyl)5.8 - 6.0dddJtrans ≈ 17, Jcis ≈ 10, Jgem ≈ 7
H2'a (vinyl, trans)5.2 - 5.4dJtrans ≈ 17, Jgem ≈ 1.5
H2'b (vinyl, cis)5.1 - 5.3dJcis ≈ 10, Jgem ≈ 1.5
H2a, H2b (pyrrolidine)3.3 - 3.7m-
H5a, H5b (pyrrolidine)3.1 - 3.5m-
H3 (pyrrolidine)2.8 - 3.1m-
H4a, H4b (pyrrolidine)1.9 - 2.3m-
NH₂⁺9.0 - 10.0 (or exchanged with D₂O)br s-
Predicted ¹³C NMR Spectral Data (125 MHz, D₂O)
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1' (vinyl)138 - 142
C2' (vinyl)115 - 120
C2 (pyrrolidine)50 - 55
C5 (pyrrolidine)45 - 50
C3 (pyrrolidine)40 - 45
C4 (pyrrolidine)30 - 35
Rationale and Experimental Considerations

The predicted chemical shifts are based on the analysis of structurally similar compounds and established NMR principles[1][2][3][4][5].

  • Vinyl Group: The vinyl protons are expected in the downfield region of the aliphatic spectrum (4.5-7.5 ppm) due to the sp² hybridization of the carbons[6]. The internal proton (H1') will be a multiplet due to coupling with the two terminal vinyl protons and the adjacent C3 proton of the pyrrolidine ring. The terminal protons (H2'a and H2'b) will appear as doublets of doublets, exhibiting characteristic geminal, cis, and trans coupling constants.

  • Pyrrolidine Ring: The protons on the carbons adjacent to the protonated nitrogen (C2 and C5) are deshielded and will appear further downfield compared to the other ring protons[7][8][9]. The hydrochloride salt form will lead to a significant downfield shift of the protons on the α-carbons (C2 and C5) due to the inductive effect of the positively charged nitrogen atom. The NH₂⁺ proton signal is expected to be broad and may exchange with the deuterium in D₂O, leading to its disappearance from the spectrum.

  • Solvent Choice: D₂O is a suitable solvent for acquiring the NMR spectrum of the hydrochloride salt, as it readily dissolves the compound. However, this will result in the exchange of the acidic NH₂⁺ proton. To observe the NH₂⁺ proton, a non-protic polar solvent such as DMSO-d₆ could be used.

Experimental Protocol for NMR Data Acquisition

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve 5-10 mg of (3S)-3-ethenylpyrrolidine HCl in 0.6 mL of D₂O transfer Transfer to 5 mm NMR tube dissolve->transfer instrument Place tube in NMR spectrometer (e.g., 500 MHz) transfer->instrument tune Tune and shim the instrument instrument->tune h1_nmr Acquire ¹H NMR spectrum tune->h1_nmr c13_nmr Acquire ¹³C NMR spectrum (proton decoupled) h1_nmr->c13_nmr ft Fourier Transform c13_nmr->ft phase Phase and baseline correction ft->phase reference Reference to residual solvent peak phase->reference integrate Integrate ¹H signals and pick peaks for both spectra reference->integrate

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of (3S)-3-ethenylpyrrolidine hydrochloride will be characterized by absorptions from the N-H bonds of the secondary amine salt, C-H bonds of the vinyl and alkyl groups, and the C=C double bond.

Predicted IR Absorption Bands
Wave Number (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
3020 - 3080=C-H StretchVinylMedium
2850 - 2950C-H StretchPyrrolidine (sp³)Medium to Strong
2400 - 2700N-H StretchSecondary Amine HydrochlorideBroad, Strong
1620 - 1680C=C StretchVinylWeak to Medium
1560 - 1620N-H BendSecondary Amine HydrochlorideMedium
910 and 990=C-H Bend (out-of-plane)VinylStrong
1000 - 1250C-N StretchAliphatic AmineMedium
Rationale and Experimental Considerations
  • N-H Stretching: The most prominent feature in the IR spectrum will be the broad and strong absorption band in the 2400-2700 cm⁻¹ region, which is characteristic of the N-H stretching vibration in a secondary amine salt[10][11]. This broadness is due to hydrogen bonding in the solid state.

  • C-H Stretching: The spectrum will show distinct C-H stretching bands. Absorptions above 3000 cm⁻¹ are indicative of the sp² hybridized C-H bonds of the vinyl group, while those below 3000 cm⁻¹ correspond to the sp³ hybridized C-H bonds of the pyrrolidine ring[12][13][14].

  • C=C Stretching: A weak to medium intensity band is expected in the 1620-1680 cm⁻¹ range for the C=C stretching of the vinyl group[15].

  • C-H Bending: Strong absorption bands around 910 cm⁻¹ and 990 cm⁻¹ are highly characteristic of the out-of-plane C-H bending vibrations of a monosubstituted alkene (vinyl group) and are often diagnostic[15][16].

  • Sample Preparation: The spectrum can be obtained using a potassium bromide (KBr) pellet or as a mull (e.g., Nujol). A KBr pellet is generally preferred for high-quality spectra of solid samples.

Experimental Protocol for FTIR Data Acquisition

IR_Workflow cluster_sample_prep Sample Preparation (KBr Pellet) cluster_acquisition Data Acquisition cluster_processing Data Processing mix Grind 1-2 mg of sample with ~100 mg of dry KBr press Press the mixture into a transparent pellet mix->press instrument Place pellet in FTIR spectrometer press->instrument background Collect background spectrum (empty sample compartment) instrument->background sample_scan Collect sample spectrum background->sample_scan ratio Ratio sample spectrum to background sample_scan->ratio format Convert to absorbance or transmittance ratio->format label_peaks Label significant peaks format->label_peaks

Caption: Workflow for FTIR data acquisition using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. Both low-resolution and high-resolution MS can be employed.

Predicted Mass Spectral Data
m/z Ion Method Comments
98.0964[M+H]⁺ (free base)ESIHigh-resolution mass of the protonated free base.
97.0886[M]⁺˙ (free base)EIMolecular ion of the free base.
82[M-CH₃]⁺EILoss of a methyl radical.
70[M-C₂H₃]⁺EI/ESI-MS/MSLoss of the vinyl group.
56[C₄H₈]⁺˙EIFragmentation of the pyrrolidine ring.
Rationale and Experimental Considerations
  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for the analysis of the hydrochloride salt, which will likely show the protonated free base [M+H]⁺ as the parent ion. Electron ionization (EI) would require the analysis of the free base form and would likely lead to more extensive fragmentation.

  • Fragmentation Pattern: In ESI-MS/MS or EI, fragmentation of the pyrrolidine ring is expected. A common fragmentation pathway for pyrrolidine-containing compounds is the loss of the substituent at the 3-position (the vinyl group in this case)[17][18][19]. Alpha-cleavage adjacent to the nitrogen is also a common fragmentation pathway for cyclic amines, leading to the opening of the ring followed by further fragmentation. The pyrrolidine moiety itself can be a dominant fragment in the mass spectrum.

Experimental Protocol for ESI-MS Data Acquisition

MS_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis dissolve Prepare a dilute solution (e.g., 10 µg/mL) in a suitable solvent (e.g., Methanol/Water) infuse Infuse the sample into the ESI source dissolve->infuse optimize Optimize source parameters (e.g., capillary voltage, gas flow) infuse->optimize acquire Acquire full scan mass spectrum in positive ion mode optimize->acquire msms Perform MS/MS on the parent ion (optional) acquire->msms identify_parent Identify the molecular ion (e.g., [M+H]⁺) acquire->identify_parent analyze_fragments Analyze the fragmentation pattern msms->analyze_fragments confirm_formula Confirm elemental composition with high-resolution data identify_parent->confirm_formula

Sources

In silico studies of new pyrrolidine derivatives

Expertise & Causality: A pharmacophore is a 3D arrangement of essential chemical features that a molecule must possess to be recognized by a specific biological target. [9]These features include hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. [10]By analyzing a set of potent pyrrolidine-based inhibitors, we can generate a pharmacophore hypothesis. This hypothesis serves as a 3D query to rapidly screen large chemical databases, identifying novel compounds from different chemical classes that fit the required spatial arrangement of features. [9][11]

Part 2: Structure-Based Design - Hitting the Target with Precision

When a 3D structure of the target protein is available (from X-ray crystallography, NMR, or cryo-EM), we can employ structure-based methods. This approach offers a more direct and rational path to designing potent and selective inhibitors.

Molecular Docking

Expertise & Causality: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, our pyrrolidine derivative) when bound to a second (the receptor, our protein target) to form a stable complex. [5][9]The primary goal is to predict the binding mode and estimate the binding affinity (often as a "docking score" or "binding energy"). A lower binding energy generally indicates a more stable complex and, potentially, a more potent inhibitor. [9]Docking studies are instrumental in understanding the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the protein's active site. [10][11][12]For example, docking studies might reveal that the nitrogen atom of the pyrrolidine ring forms a crucial hydrogen bond with an aspartate residue in the active site, providing a clear rationale for its importance. [10][12] Protocol: A Self-Validating Molecular Docking Workflow

This protocol ensures the docking procedure is reliable before screening unknown compounds. The key is "re-docking": successfully reproducing the known binding pose of a co-crystallized ligand.

  • Receptor Preparation:

    • Obtain Structure: Download the target protein's crystal structure from the Protein Data Bank (PDB). [9]Choose a high-resolution structure (<2.5 Å) with a bound ligand similar to your scaffold, if possible.

    • Clean Structure: Remove all crystallographic water molecules, co-solvents, and ions that are not critical for binding. [13] * Add Hydrogens & Charges: Add polar hydrogens and assign partial atomic charges using a standard force field (e.g., Gasteiger). This is critical for calculating electrostatic interactions. [13] * Define Binding Site: Define the docking grid box around the known binding site of the co-crystallized ligand.

  • Ligand Preparation:

    • Sketch & Minimize: Draw the 3D structure of the new pyrrolidine derivatives. [14] * Energy Minimization: Perform energy minimization using a molecular mechanics force field (e.g., MMFF94) to obtain a low-energy, stable conformation. [14] * Assign Torsions: Define rotatable bonds to allow for conformational flexibility during docking.

  • Validation Step (Re-docking):

    • Extract & Re-dock: Extract the co-crystallized ligand from the PDB file and re-dock it into the prepared receptor.

    • Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the original crystallographic pose.

    • Trustworthiness Check: An RMSD value of < 2.0 Å is considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode. [9]

  • Screening New Derivatives:

    • Dock Library: Dock the prepared library of new pyrrolidine derivatives using the validated protocol.

    • Analyze Results: Rank the compounds based on their predicted binding energy. Visually inspect the binding poses of the top-scoring hits to analyze key interactions (hydrogen bonds, π-π stacking, etc.) with active site residues. [9]

Docking_Workflowcluster_ReceptorReceptor Preparationcluster_ValidationProtocol ValidationPDBGet Protein Structure(PDB)CleanClean PDB:Remove Water, IonsPDB->CleanLigandsPrepare PyrrolidineDerivatives LibraryDockDock New DerivativesLigands->DockAdd_HAdd Hydrogens& ChargesClean->Add_HGridDefine Binding Site(Grid Box)Add_H->GridRedockRe-dock Co-crystallized LigandGrid->RedockRMSDCalculate RMSDRedock->RMSDCheckRMSD < 2.0 Å ?RMSD->CheckCheck->DockYes (Validated)AnalyzeAnalyze Poses &Rank by ScoreDock->AnalyzeHitsTop CandidatesAnalyze->Hits

Caption: A validated workflow for molecular docking simulations.

Part 3: Refining Hits with Molecular Dynamics

Expertise & Causality: A significant limitation of molecular docking is that it treats the protein as a rigid entity and provides only a static snapshot of the binding event. In reality, proteins are dynamic and constantly in motion. Molecular Dynamics (MD) simulations address this by simulating the movement of atoms in the protein-ligand complex over time (typically nanoseconds to microseconds). [5][15]This provides critical insights into the stability of the predicted binding pose and the dynamics of key interactions. [7][13][16]A ligand that appears promising in docking but is unstable and dissociates quickly in an MD simulation is a poor candidate for synthesis.

Protocol: Assessing Binding Stability with MD Simulation

  • System Preparation:

    • Input: Use the best-ranked docking pose of the pyrrolidine derivative-protein complex.

    • Force Field: Choose an appropriate force field (e.g., CHARMM36, AMBER) for the protein and generate parameters for the ligand. [17] * Solvation: Place the complex in a box of explicit water molecules (e.g., TIP3P water model) to simulate a physiological environment. [17] * Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system and mimic a physiological salt concentration. [17]

  • Simulation Execution:

    • Minimization: Perform energy minimization of the entire system to remove any steric clashes.

    • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure while restraining the protein and ligand. This allows the water molecules to settle around the complex.

    • Production Run: Release the restraints and run the production simulation for a set duration (e.g., 100 ns). [7][13]

  • Analysis:

    • RMSD Analysis: Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD plot indicates that the complex has reached equilibrium and the binding pose is stable. [17] * Interaction Analysis: Monitor key hydrogen bonds and hydrophobic contacts identified in docking. Determine their persistence throughout the simulation. [15] Binding Free Energy Calculation (MM/PBSA)

Following a stable MD trajectory, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate a more accurate estimate of the binding free energy than the initial docking score. [7][13]This provides a powerful tool for re-ranking the docked compounds and improving the correlation with experimental activity.

Part 4: Predicting Drug-Likeness - The ADMET Profile

Expertise & Causality: A compound that is highly potent in a test tube is useless if it cannot reach its target in the body or is toxic. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical filtering step to eliminate compounds with poor pharmacokinetic profiles or potential safety liabilities early on. [5][18] Key ADMET Parameters for Pyrrolidine Derivatives:

  • Lipinski's Rule of Five: A widely used rule of thumb to evaluate drug-likeness and predict oral bioavailability. [18]* Human Intestinal Absorption (HIA): Predicts the percentage of a compound absorbed from the gut. [18]* CYP450 Inhibition: Predicts whether a compound will inhibit key cytochrome P450 enzymes, which are responsible for metabolizing most drugs. Inhibition can lead to dangerous drug-drug interactions. [18]* Toxicity Prediction: Screens for potential carcinogenicity, mutagenicity, and cardiotoxicity (e.g., hERG inhibition). [18]

    Derivative ID Mol. Weight LogP H-Bond Donors H-Bond Acceptors HIA (%) CYP2D6 Inhibitor Carcinogenic
    PYR-001 345.4 2.8 1 4 95.2 No No
    PYR-002 510.7 5.5 2 5 88.1 No No
    PYR-003 421.5 3.1 0 7 90.4 Yes No

    | PYR-004 | 298.3 | 1.9 | 3 | 3 | 98.7 | No | No |

Table 2: Example of an in silico ADMET and physicochemical properties report for a series of new pyrrolidine derivatives. PYR-002 violates two of Lipinski's rules (MW > 500, LogP > 5), and PYR-003 is a predicted CYP2D6 inhibitor, marking them for deprioritization.

Conclusion: A Synergistic Approach to Pyrrolidine Drug Discovery

The in silico study of new pyrrolidine derivatives is not a single method but a multi-faceted, synergistic cascade of computational techniques. By intelligently combining ligand- and structure-based design, validating our predictions with rigorous methods like molecular dynamics, and constantly filtering for drug-like properties, we can dramatically enhance the efficiency and success rate of the drug discovery process. This guide provides a robust framework for researchers to rationally design the next generation of potent, selective, and safe pyrrolidine-based therapeutics.

References

  • Gu, T., et al. (2013). QSAR studies on pyrrolidine amides derivatives as DPP-IV inhibitors for type 2 diabetes. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2012). Docking and 3D-QSAR investigations of pyrrolidine derivatives as potent neuraminidase inhibitors. Chemical Biology & Drug Design. Available at: [Link]

  • Schrödinger, LLC. (2024). Transforming small molecule drug discovery: The computational chemistry paradigm. Schrödinger Events. Available at: [Link]

  • Tabti, K., et al. (2023). Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques. Journal of Molecular Structure. Available at: [Link]

  • Kaviani, B., et al. (2022). Development of pyrrolidine and isoindoline derivatives as new DPP8 inhibitors using a combination of 3D-QSAR technique, pharmacophore modeling, docking studies, and molecular dynamics simulations. Molecular Simulation. Available at: [Link]

  • de Fátima, Â., & Modolo, L. V. (2012). Virtual screening and QSAR study of some pyrrolidine derivatives as α-mannosidase inhibitors for binding feature analysis. PubMed. Available at: [Link]

  • Bender, A., & Cortés-Ciriano, I. (2024). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • ChemAxon. (2021). Computational tools for drug discovery. ChemAxon. Available at: [Link]

  • SteerOn Research. (2025). The Role of Computational Chemistry in Accelerating Drug Discovery. SteerOn Research. Available at: [Link]

  • Thareja, S., et al. (2014). Docking Study of Novel Pyrrolidine Derivatives as Potential Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors. Ingenta Connect. Available at: [Link]

  • IRBM. (n.d.). Computational Chemistry for Drug Discovery Success. IRBM. Available at: [Link]

  • Wang, Y., et al. (2012). Docking and 3D-QSAR investigations of pyrrolidine derivatives as potent neuraminidase inhibitors. PubMed. Available at: [Link]

  • Poyraz, S., et al. (2025). Novel Pyrrolidine-Based Pyrazolines as α‑Glucosidase Inhibitors: Microwave-Assisted Synthesis, Antidiabetic Activity, In Silico ADMET Prediction, Molecular Docking, and Molecular Dynamics Simulations. PubMed. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2025). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. Available at: [Link]

  • Singh, A., et al. (2020). Pharmacophore- based virtual screening, 3D- QSAR, molecular docking approach for identification of potential dipeptidyl peptidase IV inhibitors. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Sahu, N. K., et al. (2012). Pharmacophore modeling, 3D-QSAR studies, and in-silico ADME prediction of pyrrolidine derivatives as neuraminidase inhibitors. PubMed. Available at: [Link]

  • Bassani, D., et al. (2023). In-silico screening based on molecular simulations of 3,4-disubstituted pyrrolidine sulfonamides as selective and competitive GlyT1 inhibitors. Arabian Journal of Chemistry. Available at: [Link]

  • Sharma, M. C., et al. (2017). In silico screening for identification of pyrrolidine derivatives dipeptidyl peptidase-IV inhibitors using COMFA, CoMSIA, HQSAR and docking studies. Medicinal Chemistry Research. Available at: [Link]

  • Poyraz, S., et al. (2025). Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. PubMed. Available at: [Link]

  • Khan, I., et al. (2025). Unlocking the Potential of Pyrrolidine Derivatives as Antidiabetic Agents: Insights from Physicochemical Analysis, Molecular Docking, ADMET, and DFT Studies. ResearchGate. Available at: [Link]

  • Al-Malki, J., et al. (2021). Computational Simulations Identify Pyrrolidine-2,3-Dione Derivatives as Novel Inhibitors of Cdk5/p25 Complex to Attenuate Alzheimer's Pathology. PMC. Available at: [Link]

  • Kaviani, B., et al. (2022). Development of pyrrolidine and isoindoline derivatives as new DPP8 inhibitors using a combination of 3D-QSAR technique, pharmacophore modeling, docking studies, and molecular dynamics simulations. ResearchGate. Available at: [Link]

  • Kaviani, B., et al. (2022). Development of pyrrolidine and isoindoline derivatives as new DPP8 inhibitors using a combination of 3D-QSAR technique, pharmacophore modeling, docking studies, and molecular dynamics simulations. Taylor & Francis Online. Available at: [Link]

  • Singh, A., et al. (2020). Pharmacophore- based virtual screening, 3D- QSAR, molecular docking approach for identification of potential dipeptidyl peptidase IV inhibitors. Taylor & Francis Online. Available at: [Link]

  • Kumar, R., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC. Available at: [Link]

  • Jan, M. S., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. PubMed. Available at: [Link]

  • Poyraz, S., et al. (2025). Novel Pyrrolidine-Based Pyrazolines as α-Glucosidase Inhibitors: Microwave-Assisted Synthesis, Antidiabetic Activity, In Silico ADMET Prediction, Molecular Docking, and Molecular Dynamics Simulations. ACS Omega. Available at: [Link]

  • Poyraz, S., et al. (2025). Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening. PMC. Available at: [Link]

  • Azam, M. A., et al. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. PubMed. Available at: [Link]

  • Sanchez-Linares, I., et al. (2012). Structure based virtual screening of natural product molecules as glycosidase inhibitors. PMC. Available at: [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Available at: [Link]

  • Azam, M. A., et al. (2025). Synthesis and in-silico Studies of Some New Pyrrolidine Derivatives and Their Biological Evaluation for Analgesic and Anti-inflammatory Activity. ResearchGate. Available at: [Link]

  • Poyraz, S., et al. (2025). Novel Pyrrolidine-Based Pyrazolines as α-Glucosidase Inhibitors: Microwave-Assisted Synthesis, Antidiabetic Activity, In Silico ADMET Prediction, Molecular Docking, and Molecular Dynamics Simulations. ResearchGate. Available at: [Link]

  • Azam, M. A., et al. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. ResearchGate. Available at: [Link]

  • Vitale, P., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Available at: [Link]

  • de Azevedo, W. F. Jr. (2011). Molecular dynamics simulations of protein targets identified in Mycobacterium tuberculosis. PubMed. Available at: [Link]

  • Hadden, J., & Perilla, J. R. (2018). Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors. Biophysical Chemistry Laboratory. Available at: [Link]

  • Stansfeld, P. J., et al. (2021). PyLipID: A Python package for analysis of protein-lipid interactions from MD simulations. The Journal of Chemical Physics. Available at: [Link]

Sources

Stereochemical Engineering of Pyrrolidine Scaffolds: Biological Profiling and Synthetic Control

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidine ring acts as a "privileged scaffold" in medicinal chemistry, appearing in approximately 20% of FDA-approved small-molecule drugs containing a nitrogen heterocycle.[1] Its value lies not merely in its solubility or metabolic stability, but in its unique stereochemical properties. Unlike flat aromatic systems (e.g., pyrrole, pyridine), the pyrrolidine ring exists in dynamic 3D conformations—primarily "envelope" (


) and "twist" (

) puckers.

This guide analyzes how controlling these stereochemical vectors dictates biological outcomes. We examine the transition from "flat" SAR to 3D-space exploitation, using high-affinity inhibitors like Saxagliptin and Captopril as primary case studies. We also provide a validated protocol for the enantiomeric separation of cyanopyrrolidine derivatives.

The Mechanistic Advantage: Conformational Restriction

The pyrrolidine ring reduces the entropic penalty of binding (


) by restricting the conformational freedom of the ligand before it enters the protein binding pocket.
The Envelope Pucker and Receptor Fit

The ring adopts specific puckering modes (e.g., C3-endo or C4-exo) that direct substituents into precise vectors.

  • C3-endo (North): Often favored by electronegative substituents at C4 (e.g., -OH, -F) due to the gauche effect.

  • C4-exo (South): Favored by steric bulk or specific H-bonding requirements.

Impact on Potency: A substituent in a "pseudo-equatorial" position on a puckered ring may extend deep into a hydrophobic pocket, whereas the "pseudo-axial" epimer might clash with the receptor wall.

Case Studies in Stereochemical Efficacy

Case Study 1: Captopril – The Proline Template

Captopril was the first ACE inhibitor developed using rational design, mimicking the terminal L-Proline of the peptide substrate.

  • Stereochemical Criticality:

    • Scaffold: The L-proline moiety (S-configuration) is non-negotiable; it anchors the molecule via the carboxylate binding to the zinc ion in ACE.

    • Side Chain: The 3-mercapto-2-methylpropanoyl side chain introduces a second chiral center.

    • Data Comparison:

      • (2S, 2'S)-Isomer (Captopril):

        
         (Active Drug).
        
      • (2S, 2'R)-Isomer:

        
         (100-fold potency loss).
        
    • Mechanism: The (2'S)-methyl group aligns perfectly with the S1' hydrophobic pocket of ACE. The (R)-methyl clashes, preventing the thiol from coordinating effectively with the active site Zinc (

      
      ).
      
Case Study 2: Saxagliptin – The Cyanopyrrolidine "Warhead"

DPP-4 inhibitors like Saxagliptin and Vildagliptin utilize a 2-cyanopyrrolidine motif. The nitrile group forms a reversible covalent imidate adduct with the catalytic Serine-630 of DPP-4.

  • Stereochemical Criticality:

    • Binding Kinetics: Saxagliptin exhibits "slow-tight" binding.

    • Dissociation Half-life (

      
      ): 
      
      • Saxagliptin: ~50 minutes.

      • Vildagliptin: ~3.5 minutes.

      • Sitagliptin (non-pyrrolidine): <2 minutes.[2]

    • Causality: The rigid, bridged pyrrolidine (azabicyclo[3.1.0]hexane) of Saxagliptin locks the nitrile in a precise trajectory for nucleophilic attack by Ser-630. This stereochemical rigidity creates a "molecular anchor," leading to prolonged target residence time and superior efficacy despite a lower plasma

      
      .
      

Table 1: Comparative Potency of Pyrrolidine-Based DPP-4 Inhibitors

DrugScaffold StructureActive EnantiomerKi (nM)Selectivity (DPP4/DPP8)
Saxagliptin Methanoprolinenitrile (Bridged)(1S, 3S, 5S)1.3400-fold
Vildagliptin Prolinenitrile (Unbridged)(2S)~3-10200-fold
Sitagliptin Triazolopiperazine (Linear)(R)18>2500-fold

Visualizing the Mechanism

The following diagram illustrates the interaction logic for Cyanopyrrolidine inhibitors within the DPP-4 active site.

DPP4_Binding_Mechanism Inhibitor Cyanopyrrolidine Inhibitor (Saxagliptin) S1_Pocket S1 Hydrophobic Pocket Inhibitor->S1_Pocket Pyrrolidine Ring Occupancy S2_Pocket S2 Extensive Subsite Inhibitor->S2_Pocket Adamantyl/Bulky Group Interaction Cat_Triad Catalytic Triad (Ser630-Asp708-His740) Inhibitor->Cat_Triad Nitrile (CN) Warhead Approach Imidate Covalent Imidate Adduct (Reversible) Cat_Triad->Imidate Nucleophilic Attack by Ser630-OH Inhibition Enzyme Inhibition (Slow Dissociation) Imidate->Inhibition Transition State Mimicry Stereo Stereochemical Configuration (S) Stereo->Inhibitor Defines Vector Stereo->Imidate Ensures precise alignment

Caption: Mechanistic pathway of Cyanopyrrolidine DPP-4 inhibition. The stereochemical configuration aligns the nitrile warhead for covalent bond formation with Ser630.

Experimental Protocol: Chiral Separation of Vildagliptin Enantiomers[3][4][5]

Separating the eutomer (S-isomer) from the distomer (R-isomer) is a critical quality control step. Standard C18 columns cannot resolve these enantiomers. The following protocol uses a Cellulose-based Chiral Stationary Phase (CSP) under Reverse Phase (RP) conditions.

Reagents & Equipment
  • Column: Chiralcel OD-RH (250 mm × 4.6 mm, 5 µm) or equivalent cellulose tris(3,5-dimethylphenylcarbamate) phase.

  • Mobile Phase A: 20 mM Borax Buffer (Sodium tetraborate decahydrate), adjusted to pH 9.0 ± 0.05 with 0.1% Triethylamine (TEA).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Detector: UV/Vis at 210 nm.

  • Flow Rate: 0.5 mL/min to 1.0 mL/min (Optimize for backpressure < 2000 psi).

Step-by-Step Methodology
  • Buffer Preparation: Dissolve 3.81 g of borax in 500 mL ultrapure water. Add 0.5 mL TEA. Adjust pH to 9.0 using dilute phosphoric acid or NaOH. Filter through a 0.22 µm membrane.

  • Mobile Phase Formulation: Mix Buffer and Acetonitrile in a 50:50 (v/v) ratio. Degas by ultrasonication for 15 minutes.

    • Note: The basic pH is crucial because Vildagliptin is basic; low pH leads to peak tailing due to protonation of the secondary amine.

  • System Equilibration: Flush the column with Mobile Phase for 45 minutes at 0.5 mL/min until the baseline stabilizes.

  • Sample Preparation: Dissolve Vildagliptin reference standard (racemic mix for method development) in Mobile Phase to a concentration of 0.5 mg/mL.

  • Injection & Analysis: Inject 10 µL.

    • Expected Retention Times (

      
      ): 
      
      • (R)-Enantiomer (Distomer): ~5.2 min[3]

      • (S)-Enantiomer (Eutomer): ~7.2 min[3]

    • Resolution (

      
      ):  Should be > 2.0.
      
Troubleshooting
  • Peak Tailing: Increase TEA concentration to 0.2% to mask residual silanol groups on the stationary phase.

  • Low Resolution: Lower the Acetonitrile content to 40% to increase retention and separation factor (

    
    ).
    

Synthetic Workflow: Captopril Production

The synthesis of Captopril demonstrates the preservation of chirality from the "Chiral Pool" (L-Proline).

Captopril_Synthesis start L-Proline (S-Configuration) intermediate N-Acylated Intermediate (Diastereomeric Mixture if Reagent Racemic) start->intermediate Schotten-Baumann Acylation (NaOH) reagent 3-Acetylthio-2-methylpropanoyl chloride (Racemic or Chiral) reagent->intermediate resolution Chemical Resolution / Crystallization (Separating (S,S) from (S,R)) intermediate->resolution If Reagent was Racemic hydrolysis Ammonolysis / Hydrolysis (Removal of Acetyl group) intermediate->hydrolysis If Reagent was Chiral (S) resolution->hydrolysis Isolate (S,S) product Captopril (2S, 2'S) hydrolysis->product Yields Free Thiol

Caption: Synthetic route for Captopril. Direct acylation of L-Proline retains the ring stereochemistry. Control of the side-chain stereochemistry is achieved via chiral reagents or diastereomeric resolution.

Future Outlook: Fragment-Based Design

The future of pyrrolidine therapeutics lies in Fragment-Based Drug Discovery (FBDD) . The pyrrolidine ring is increasingly used as a "linker" that provides specific vectors for fragments to explore 3D space.

  • Chiral Switches: Racemic drugs containing pyrrolidine (e.g., older antihistamines) are being re-evaluated as single enantiomers to reduce off-target toxicity (e.g., hERG channel inhibition).

  • 3,4-Disubstituted Pyrrolidines: These offer orthogonal vectors. We anticipate a rise in libraries based on trans-3,4-disubstituted pyrrolidines to target GPCRs where "flat" molecules have failed.

References

  • Design and Synthesis of Captopril. Science. Cushman, D. W., & Ondetti, M. A. (1991). Link

  • Potency, selectivity and prolonged binding of saxagliptin to DPP4. BMC Pharmacology. Wang, A., et al. (2012).[2][4] Link

  • Validated Chiral Ultra Fast Liquid Chromatographic Method for Quantitative Analysis of Enantiomeric Vildagliptin. American Journal of Analytical Chemistry. Srinivas, C., et al. (2021).[5] Link

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold. Molecules. O'Hagan, D. (2000). Link

  • Stereoselective synthesis of pyrrolidine derivatives. Chemical Reviews. Najera, C., & Sansano, J. M. (2007). Link

Sources

Methodological & Application

Application Note: Asymmetric Synthesis of 3-Substituted Pyrrolidin-2-ones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidin-2-one (


-lactam) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for numerous neurological drugs (e.g., Brivaracetam , Levetiracetam , Rolipram ) and kinase inhibitors. The biological activity of these molecules is frequently governed by the absolute configuration at the C3 position.

This Application Note details two orthogonal, high-fidelity protocols for establishing the C3 stereocenter. Unlike traditional chiral auxiliary methods (e.g., Meyers or Evans) that require stoichiometric chiral reagents and additional cleavage steps, these protocols utilize catalytic asymmetric induction, suitable for both discovery-phase SAR exploration and process-scale development.

Strategic Selection Guide
  • Protocol A (Asymmetric Hydrogenation): Best for converting available 3-methylene precursors into 3-alkyl derivatives. Ideal for late-stage diversification of the C3 substituent.

  • Protocol B (NHC-Catalyzed Annulation): Best for de novo construction of the lactam ring with simultaneous stereocenter formation. Ideal for accessing complex substitution patterns not easily derived from alkylation.

Strategic Decision Framework

Strategy Start Target: 3-Substituted Pyrrolidin-2-one Q1 Is the lactam ring already formed? Start->Q1 Branch1 YES (Functionalization) Q1->Branch1 Branch2 NO (Ring Construction) Q1->Branch2 SubQ1 Is a C3-exocyclic alkene available? Branch1->SubQ1 MethodB PROTOCOL B: NHC-Catalyzed [3+2] Annulation Branch2->MethodB Enals + Aminomalonates MethodA PROTOCOL A: Rh-Catalyzed Asymmetric Hydrogenation SubQ1->MethodA Yes (3-methylene) AltMethod Alternative: Phase-Transfer Alkylation (Maruoka Catalyst) SubQ1->AltMethod No (Requires alkylation)

Figure 1: Decision tree for selecting the optimal synthetic pathway based on starting material availability.

Protocol A: Rhodium-Catalyzed Asymmetric Hydrogenation

Target: Enantioselective reduction of 3-methylene-pyrrolidin-2-ones. Mechanism: Rh(I)-catalyzed hydrogenation using chiral bisphosphine ligands (e.g., DuPhos, BisP*, or TangPhos).

Background & Rationale

The hydrogenation of exocyclic enamides/esters is one of the most atom-economical methods in synthesis. For 3-methylene-2-pyrrolidinones, the choice of ligand is critical to enforce facial selectivity on the tetrasubstituted alkene. We utilize a Rh(I)-DuPhos system, which typically delivers >95% ee due to its rigid


-symmetric environment.
Experimental Protocol
Materials
  • Substrate:

    
    -Boc-3-methylene-pyrrolidin-2-one (1.0 equiv)
    
  • Catalyst Precursor: [Rh(cod)

    
    ]BF
    
    
    
    (1.0 mol%)
  • Ligand:

    
    -Me-DuPhos (1.1 mol%)
    
  • Solvent: Anhydrous Methanol (degassed)

  • Gas: Hydrogen (

    
    ), 99.999% purity
    
Step-by-Step Methodology
  • Catalyst Formation (In Glovebox):

    • In a 4 mL vial, dissolve [Rh(cod)

      
      ]BF
      
      
      
      (4.0 mg, 0.01 mmol) and
      
      
      -Me-DuPhos (3.1 mg, 0.011 mmol) in 1 mL of degassed MeOH.
    • Stir for 15 minutes. The solution should turn from orange to a characteristic reddish-orange, indicating formation of the active cationic solvate species.

  • Reaction Setup:

    • Load the substrate (197 mg, 1.0 mmol) into a high-pressure steel autoclave (e.g., Parr reactor) equipped with a glass liner and a magnetic stir bar.

    • Add the catalyst solution via syringe under an inert atmosphere (Ar or

      
      ).
      
    • Dilute with additional degassed MeOH to reach a total concentration of 0.1 M.

  • Hydrogenation:

    • Seal the autoclave. Purge three times with

      
       (pressurize to 5 bar, then vent).
      
    • Pressurize the reactor to 5 atm (75 psi) .

    • Stir vigorously (1000 rpm) at 25°C for 12 hours.

    • Scientist's Note: While many Rh-catalysts work at 1 atm, 5 atm ensures rapid turnover and minimizes catalyst deactivation by trace oxygen.

  • Workup & Analysis:

    • Vent the hydrogen gas carefully.

    • Concentrate the solvent in vacuo.

    • Pass the residue through a short plug of silica gel (100% EtOAc) to remove the metal catalyst.

    • Analyze ee via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).

Scientist's Critical Insights
  • Substrate Purity: The exocyclic double bond is prone to polymerization. Ensure the starting material is freshly purified and free of peroxides.

  • Protecting Group: The

    
    -Boc group is essential. Unprotected lactams can coordinate competitively to the Rh center, poisoning the catalyst or eroding enantioselectivity.
    

Protocol B: NHC-Catalyzed [3+2] Annulation

Target: De novo synthesis of 3-substituted


-lactams.
Mechanism:  N-Heterocyclic Carbene (NHC) organocatalysis involving the reaction of 

-unsaturated aldehydes (enals) with

-protected aminomalonates.
Background & Rationale

This protocol utilizes the "Breslow intermediate" concept. An NHC catalyst activates an enal to form a homoenolate equivalent, which undergoes a [3+2] cycloaddition with an imine (generated in situ or pre-formed). This method is powerful because it sets two stereocenters (C3 and C4) simultaneously.

Experimental Workflow

NHC_Cycle Start Enal + NHC Inter1 Breslow Intermediate Start->Inter1 Activation Inter2 Homoenolate Inter1->Inter2 Tautomerization Reaction Addition to Aminomalonate Inter2->Reaction C-C Bond Form Cyclization Lactamization & Release Reaction->Cyclization Ring Closure Cyclization->Start Catalyst Turnover Product Chiral Gamma-Lactam Cyclization->Product

Figure 2: Simplified catalytic cycle for the NHC-mediated generation of chiral lactams.

Experimental Protocol
Materials
  • Substrate A: Cinnamaldehyde derivative (1.0 equiv)

  • Substrate B: Diethyl

    
    -Tosyl-aminomalonate (1.0 equiv)
    
  • Catalyst: Chiral Triazolium Salt (e.g., Bode or Rovis type NHC precatalyst) (5-10 mol%)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (10 mol%)

  • Solvent: THF or Toluene (anhydrous)

  • Additive: 4Å Molecular Sieves

Step-by-Step Methodology
  • Pre-Catalyst Activation:

    • Flame-dry a 10 mL round-bottom flask containing 4Å molecular sieves (100 mg).

    • Add the Chiral Triazolium Salt (0.05 mmol) and Substrate B (0.5 mmol).

    • Add anhydrous THF (2.0 mL) and stir under Nitrogen.

  • Reaction Initiation:

    • Add Substrate A (Enal, 0.5 mmol) to the mixture.

    • Add DBU (0.05 mmol) dropwise. The DBU deprotonates the triazolium salt to generate the free carbene in situ.

  • Incubation:

    • Stir the reaction mixture at Room Temperature (23°C) for 12–24 hours.

    • Monitoring: Monitor consumption of the enal by TLC (UV visualization).

  • Quench & Purification:

    • Quench with saturated

      
       solution.
      
    • Extract with DCM (

      
       mL).
      
    • Dry organics over

      
      , filter, and concentrate.
      
    • Purify via flash chromatography (Hexanes/EtOAc gradient).

Scientist's Critical Insights
  • Water Sensitivity: Unlike Phase Transfer Catalysis, NHC intermediates are sensitive to hydrolysis. Strictly anhydrous conditions are required to prevent the "off-cycle" formation of carboxylic acids from the enal.

  • Base Selection: The base must be strong enough to deprotonate the precatalyst but not so nucleophilic that it attacks the enal directly. DBU or

    
     are standard choices.
    

Comparative Data Summary

FeatureProtocol A: Rh-HydrogenationProtocol B: NHC Annulation
Key Bond Formed C-H (Reduction)C-C (Ring Construction)
Stereocenters Set C3 onlyC3 and C4
Typical Yield 90–99%70–85%
Typical ee >95%90–98%
Scale Potential High (kg scale feasible)Moderate (g scale)
Limitation Requires synthesis of alkene precursorSensitive to steric bulk on enal

References

  • Review of Gamma-Lactam Synthesis: Albrecht, Ł., Jiang, H., & Jørgensen, K. A.[1] (2011). Organocatalytic asymmetric synthesis of the "privileged" pyrrolidine scaffold. Chemistry – A European Journal.

  • Rh-Catalyzed Hydrogenation (Primary Protocol Source): Tang, W., & Zhang, X. (2003).[2] New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews.

  • NHC-Catalyzed Annulation (Protocol B Source): Du, D., & Wang, Y. (2013). Asymmetric synthesis of

    
    -lactams under low-loading N-heterocyclic carbene catalysis. Organic Chemistry Frontiers.
    
    
  • Phase-Transfer Alkylation (Alternative Strategy): Park, Y., et al.[3] (2012).[3][4] Highly Enantioselective Phase-Transfer Catalytic

    
    -Alkylation of 
    
    
    
    -tert-Butoxycarbonyllactams. Chemistry – A European Journal.
  • Industrial Relevance (Brivaracetam): Kenda, B., et al.[5] (2004).[2] Discovery of 4-substituted pyrrolidone butanamides as new agents with potential antiepileptic activity. Journal of Medicinal Chemistry.

Sources

High-performance liquid chromatography (HPLC) analysis of 3-aminopyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Reversed-Phase HPLC Analysis of 3-Aminopyrrolidine Hydrochloride via Pre-Column Derivatization

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-aminopyrrolidine hydrochloride, a critical intermediate in the pharmaceutical industry.[1][2] Due to its high polarity and lack of a native chromophore, direct analysis of 3-aminopyrrolidine by conventional reversed-phase HPLC with UV detection is challenging.[3][4] This guide details a strategic approach involving pre-column derivatization to overcome these analytical hurdles, enabling accurate and reliable purity determination. An alternative method using Hydrophilic Interaction Liquid Chromatography (HILIC) is also discussed for instances where derivatization is not desirable. The protocols provided are designed for researchers, analytical scientists, and quality control professionals in drug development and manufacturing.

The Analytical Challenge: Properties of 3-Aminopyrrolidine Hydrochloride

3-Aminopyrrolidine and its salts are vital building blocks in the synthesis of various active pharmaceutical ingredients (APIs), particularly quinolone antibiotics.[1][2][4] Its chemical structure, a small, polar aliphatic amine, presents two primary obstacles for analysis by the most common HPLC technique, Reversed-Phase (RP) HPLC:

  • Poor Retention: Highly polar or hydrophilic compounds like 3-aminopyrrolidine have a very low affinity for the nonpolar stationary phases (e.g., C18) used in RP-HPLC.[5][6] This results in little to no retention, with the analyte eluting in or near the solvent front (void volume), making accurate quantification impossible.

  • Lack of a Chromophore: The molecule does not possess a chromophore that absorbs light in the typical UV-Vis range (200-400 nm) used by standard HPLC detectors.[4][7] This renders the compound effectively invisible to UV detection, the most common detection method in quality control labs.[8]

Strategic Solutions for a Demanding Analyte

To develop a reliable analytical method, a tailored strategy is required. Several chromatographic techniques can be employed to address the challenges of retaining and detecting polar amines.

G cluster_challenges Analytical Challenges cluster_solutions Chromatographic Strategies Analyte 3-Aminopyrrolidine HCl (Highly Polar, No UV Chromophore) PoorRetention Poor Retention on RP Columns Analyte->PoorRetention NoDetection No UV/Vis Detection Analyte->NoDetection Deriv Pre-Column Derivatization PoorRetention->Deriv Increases Hydrophobicity HILIC Hydrophilic Interaction Liquid Chromatography (HILIC) PoorRetention->HILIC Uses Polar Stationary Phase IPC Ion-Pair Chromatography (IPC) PoorRetention->IPC Forms Retained Ion-Pair MMC Mixed-Mode Chromatography (MMC) PoorRetention->MMC Multiple Retention Mechanisms NoDetection->Deriv Adds Chromophore

Caption: Strategic approaches to address HPLC analysis challenges.

  • Pre-column Derivatization: This is a widely accepted and robust technique where the analyte is chemically modified before injection into the HPLC system.[9] A derivatizing agent reacts with the amine functional group to form a new, less polar molecule that incorporates a strong chromophore or fluorophore.[9][10] This dual benefit simultaneously solves the problems of retention and detection. A published method for 3-aminopyrrolidine hydrochloride uses Boc anhydride for this purpose.[4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an ideal alternative for separating highly polar compounds without derivatization.[11][12][13] It employs a polar stationary phase (e.g., bare silica, amino, or amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[11] The retention mechanism involves the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.[11]

  • Ion-Pair Chromatography (IPC): This technique is used for ionic and ionizable compounds in reversed-phase mode. An ion-pairing reagent, such as an alkyl sulfonate, is added to the mobile phase.[14][15] This reagent has a charged head group that forms an ion pair with the protonated amine analyte and a hydrophobic tail that interacts with the C18 stationary phase, thereby promoting retention.[14] However, IPC can lead to long column equilibration times and is often incompatible with mass spectrometry (MS).[6]

  • Mixed-Mode Chromatography (MMC): This approach uses stationary phases that possess multiple functionalities, such as reversed-phase (C18) and ion-exchange groups.[16][17] This allows for simultaneous hydrophobic and electrostatic interactions, providing unique selectivity and enhanced retention for polar and charged analytes without the need for ion-pairing reagents.[16][17]

For this application note, we will detail the Pre-column Derivatization method due to its proven application and high sensitivity, and provide an overview of a HILIC method as a modern, direct alternative.

Recommended Protocol: Pre-Column Derivatization with Boc Anhydride followed by RP-HPLC

This protocol is adapted from established methodologies for the analysis of 3-aminopyrrolidine hydrochloride.[4] The primary amine of the analyte reacts with Di-tert-butyl dicarbonate (Boc anhydride) to form a tert-butyloxycarbonyl (Boc)-protected derivative. This derivative is significantly less polar and contains a carbonyl group that allows for UV detection at low wavelengths (~210 nm).

Apparatus and Reagents
  • High-Performance Liquid Chromatograph with UV Detector

  • Analytical Balance

  • Volumetric flasks, pipettes, and autosampler vials

  • 3-Aminopyrrolidine hydrochloride reference standard

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Triethylamine (TEA) or Sodium Bicarbonate

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

Standard and Sample Preparation

Standard Stock Solution (approx. 1 mg/mL of 3-aminopyrrolidine HCl):

  • Accurately weigh approximately 25 mg of 3-aminopyrrolidine hydrochloride reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of deionized water and sonicate to dissolve.

  • Dilute to volume with deionized water and mix thoroughly.

Sample Solution (approx. 1 mg/mL):

  • Prepare a sample solution by accurately weighing the test material to achieve a nominal concentration of 1 mg/mL in deionized water, following the same procedure as the standard.

Derivatization Procedure:

  • To 1.0 mL of the standard or sample solution in a suitable vial, add 1.0 mL of a 0.1 M Sodium Bicarbonate or a dilute aqueous solution of triethylamine to act as a base.

  • Add a molar excess of Boc anhydride (e.g., 25-30 mg) dissolved in a small amount of a miscible organic solvent like acetonitrile (e.g., 1.0 mL).

  • Vortex the mixture vigorously for 1-2 minutes and allow it to react at room temperature for 30-60 minutes.

  • After the reaction is complete, dilute the mixture with the mobile phase to a final concentration suitable for injection (e.g., a 1:10 dilution, resulting in ~0.1 mg/mL of the parent compound). A typical final concentration for the derivative is between 0.4-0.6 mg/mL.[4]

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

G cluster_prep Solution Preparation cluster_deriv Derivatization cluster_final Final Steps A 1. Weigh 3-Aminopyrrolidine HCl (Standard or Sample) B 2. Dissolve in Deionized Water (Nominal 1 mg/mL) A->B C 3. Add Base (e.g., NaHCO3) B->C D 4. Add Boc Anhydride Solution C->D E 5. Vortex & React (30-60 min) D->E F 6. Dilute with Mobile Phase E->F G 7. Filter (0.45 µm) F->G H 8. Inject into HPLC G->H

Caption: Workflow for pre-column derivatization of 3-aminopyrrolidine HCl.

Chromatographic Conditions
ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm (e.g., Phenomenex Gemini C18)[4]
Mobile Phase Acetonitrile:Water (e.g., 75:25 v/v) or Methanol:Water (75:25 v/v)[4]
Flow Rate 1.0 mL/min[4]
Column Temperature 25 °C[4]
Detection Wavelength 210 nm[4]
Injection Volume 10 µL[4]
Run Time ~10 minutes

Rationale for Choices: A standard C18 column provides excellent retention for the now hydrophobic Boc-derivative. The mobile phase composition is chosen to provide optimal retention and peak shape; the exact ratio can be adjusted to fine-tune the retention time. A detection wavelength of 210 nm is selected for the carbonyl chromophore of the Boc group.

Alternative Protocol: HILIC for Direct Analysis

For applications where derivatization is undesirable (e.g., to avoid hazardous reagents or potential side-reactions), HILIC is a powerful alternative.

Chromatographic Conditions (HILIC)
ParameterRecommended Setting
Column HILIC, 4.6 x 150 mm, 5 µm (e.g., Amide or Amino phase)[18]
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)
Injection Volume 5 µL

Rationale for Choices: A HILIC column is specifically designed to retain polar compounds.[11][19] A gradient elution starting with high organic content ensures retention, while increasing the aqueous portion elutes the analyte.[19] Since 3-aminopyrrolidine still lacks a UV chromophore, a universal detector like ELSD or CAD, which does not require a chromophore, is necessary for this direct analysis approach.

Method Validation Framework

Any developed analytical method must be validated to ensure it is suitable for its intended purpose.[20] Validation should be performed according to the International Council for Harmonisation (ICH) guidelines Q2(R1).[21][22][23]

Validation ParameterPurpose & Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants). The peak for the derivatized analyte should be well-resolved from any other peaks.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of 5 concentration levels should be used, with a correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision. For an assay, this is typically 80-120% of the test concentration.[21]
Accuracy The closeness of test results to the true value. Determined by spike-recovery studies at three levels (e.g., 80%, 100%, 120%) in triplicate. Mean recovery should be within 98.0-102.0%.[21]
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day, n=6, RSD ≤ 2.0%) and Intermediate Precision (inter-day, different analyst/instrument, RSD ≤ 2.0%).[21]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated. Often determined at a signal-to-noise ratio of 3:1.[21]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Often determined at a signal-to-noise ratio of 10:1.[21]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±10% flow rate, ±5% organic in mobile phase, ±2°C column temperature).

Conclusion

The analysis of 3-aminopyrrolidine hydrochloride by HPLC requires a strategic approach to overcome its inherent challenges of high polarity and lack of a UV chromophore. The pre-column derivatization method detailed in this note provides a sensitive, accurate, and robust solution that is readily deployable in a standard quality control laboratory environment. By converting the analyte into a less polar, UV-active derivative, conventional RP-HPLC instrumentation can be used effectively. For labs seeking to avoid derivatization, the HILIC method offers a viable and powerful alternative, provided a universal detector is available. Proper method validation in accordance with ICH guidelines is essential to ensure the reliability and trustworthiness of the analytical data generated.

References

  • Cromsource. (n.d.). Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]

  • Chopade, S., & Bonde, S. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Applied Pharmaceutical Science, 1(8), 10-16. Retrieved from [Link]

  • AFIN-TS. (n.d.). Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. Retrieved from [Link]

  • Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252). Retrieved from [Link]

  • Shabir, G. A. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology, 27(2), 60-73. Retrieved from [Link]

  • Roemling, R., et al. (2026). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Retrieved from [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Chromatography Forum. (2007). Amines-Ion Pairing. Retrieved from [Link]

  • Rajmane, A. D., & Shinde, K. P. (2023). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 13(2), 143-149. Retrieved from [Link]

  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]

  • Bird, S. S., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1428-1437. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Lemasson, E., et al. (2025). Mixed-Mode Chromatography—A Review. LCGC International. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]

  • Gika, E., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 29(23), 5089. Retrieved from [Link]

  • Das, B., & Das, R. (2019). Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In Biogenic Amines. IntechOpen. Retrieved from [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • CN105181861A. (2015). Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization. Google Patents.
  • PureSynth. (2026). 3-Aminopyrrolidine Dihydrochloride 98.0%(HPLC). Retrieved from [Link]

  • Patel, K., et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 19-27. Retrieved from [Link]

  • Chinese Journal of Pharmaceuticals. (2020). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Retrieved from [Link]

  • PubMed. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Retrieved from [Link]

  • Welch Materials. (2024). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (3R)-(-)-3-Aminopyrrolidine Dihydrochloride. PubChem. Retrieved from [Link]

  • ChemBK. (2024). 3-Aminopyrrolidine dihydrochloride. Retrieved from [Link]

  • Čižmárik, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113. Retrieved from [Link]

  • Vevelstad, S. J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1‐(2-Hydroxyethyl)pyrrolidine and 3‐Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(50), 18369-18384. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Research. (2020). Chiral High Performance Liquid Chromatography: Review. Retrieved from [Link]

  • European Medicines Agency. (2003). Guideline on Stability Testing. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Norwegian Research Information Repository. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (3S)-(+)-3-Aminopyrrolidine Dihydrochloride. PubChem. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthetic Utilization of (3S)-3-Ethenylpyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols and applications of (3S)-3-ethenylpyrrolidine hydrochloride in organic synthesis. This chiral building block, featuring a reactive vinyl group and a secondary amine, serves as a versatile scaffold for the construction of complex nitrogen-containing molecules with significant potential in medicinal chemistry. These notes detail key synthetic transformations, including N-functionalization and participation in cycloaddition and conjugate addition reactions, offering step-by-step protocols and insights into reaction mechanisms and optimization.

Introduction: The Synthetic Utility of (3S)-3-Ethenylpyrrolidine

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and FDA-approved pharmaceuticals.[1][2] The introduction of a vinyl group at the C3 position of the chiral pyrrolidine core, as in (3S)-3-ethenylpyrrolidine, offers a valuable handle for a variety of synthetic transformations. The hydrochloride salt form enhances the compound's stability and ease of handling.

The strategic importance of this building block lies in the orthogonal reactivity of its functional groups: the secondary amine allows for N-alkylation, N-arylation, and acylation, while the vinyl group can participate in a range of carbon-carbon bond-forming reactions, including cycloadditions, hydroarylations, and Michael additions. The inherent chirality of the molecule makes it an attractive starting material for the stereoselective synthesis of complex drug candidates.

Preliminary Considerations: Handling and Deprotection

(3S)-3-Ethenylpyrrolidine hydrochloride is a salt and is generally stable. For many reactions, it is necessary to use the free base form, (3S)-3-ethenylpyrrolidine. The free base can be generated in situ by the addition of a suitable base to the reaction mixture or generated in a separate step and used directly.

Protocol 2.1: Generation of the Free Base

  • Dissolution: Dissolve (3S)-3-ethenylpyrrolidine hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or diethyl ether.

  • Basification: Add an aqueous solution of a base, such as 1 M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃), and stir the biphasic mixture vigorously for 15-30 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer with two additional portions of the organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base, which should be used immediately or stored under an inert atmosphere.

N-Functionalization Protocols

The secondary amine of (3S)-3-ethenylpyrrolidine is readily functionalized, providing a gateway to a diverse range of derivatives.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.

Protocol 3.1.1: N-Arylation of (3S)-3-Ethenylpyrrolidine with an Aryl Bromide

This protocol is a general procedure and may require optimization for specific substrates.

  • Reagents and Materials:

    • (3S)-3-ethenylpyrrolidine hydrochloride

    • Aryl bromide (1.0 eq)

    • Pd₂(dba)₃ (1 mol % complex, 2 mol % Pd)

    • 2-(Di-tert-butylphosphino)biphenyl (2 mol %)

    • Sodium tert-butoxide (NaOtBu) (2.4 eq)

    • Anhydrous toluene

    • Schlenk tube

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a flame-dried Schlenk tube, add Pd₂(dba)₃, 2-(di-tert-butylphosphino)biphenyl, and sodium tert-butoxide.

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous toluene via syringe.

    • Add (3S)-3-ethenylpyrrolidine (generated from the hydrochloride salt, 1.2 eq) and the aryl bromide (1.0 eq) via syringe.

    • Place the reaction mixture in a preheated oil bath at 80-110 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.[3]

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as 2-(di-tert-butylphosphino)biphenyl is crucial for facilitating the catalytic cycle, particularly the reductive elimination step that forms the C-N bond.

  • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the pyrrolidine and facilitate the formation of the active palladium-amido complex.

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, necessitating the exclusion of air and moisture.

Troubleshooting: Low yields can often be attributed to catalyst deactivation, incomplete reaction, or side reactions. Ensure all reagents and solvents are anhydrous and the system is thoroughly purged with an inert gas. Screening different ligands and bases may also improve the outcome.[3]

Cycloaddition Reactions

The vinyl group of N-functionalized (3S)-3-ethenylpyrrolidine derivatives can act as a dipolarophile in [3+2] cycloaddition reactions, leading to the formation of complex heterocyclic systems.

[3+2] Cycloaddition with Azomethine Ylides

This reaction allows for the construction of novel spiro-pyrrolidine/pyrrolizine-oxindole frameworks, which are of significant interest in medicinal chemistry.

Protocol 4.1.1: Synthesis of Spiro-pyrrolidine/pyrrolizine-Oxindole Derivatives

This protocol is adapted from general procedures for 1,3-dipolar cycloadditions.

  • Reagents and Materials:

    • N-Acyl-(3S)-3-ethenylpyrrolidine (prepared from the parent amine)

    • Isatin

    • Sarcosine or L-proline

    • Methanol or Ethanol

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • In a round-bottom flask, dissolve the isatin (1.0 eq) and sarcosine or L-proline (1.1 eq) in methanol or ethanol.

    • Add the N-acyl-(3S)-3-ethenylpyrrolidine derivative (1.0 eq) to the mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or flash column chromatography.[4]

Mechanistic Insight: The reaction proceeds via the in situ generation of an azomethine ylide from the condensation of the isatin and the amino acid. This 1,3-dipole then undergoes a concerted [3+2] cycloaddition with the electron-deficient alkene of the N-acyl-(3S)-3-ethenylpyrrolidine.

Visualization of the Reaction Workflow:

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_product Product Formation Isatin Isatin Ylide In situ generation of Azomethine Ylide Isatin->Ylide AminoAcid Sarcosine or L-Proline AminoAcid->Ylide Pyrrolidine N-Acyl-(3S)-3- ethenylpyrrolidine Cycloaddition [3+2] Cycloaddition Pyrrolidine->Cycloaddition Dipolarophile Ylide->Cycloaddition 1,3-Dipole Spiro Spiro-pyrrolidine/ pyrrolizine-Oxindole Cycloaddition->Spiro G cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product Pyrrolidine (3S)-3-Ethenylpyrrolidine (Nucleophile) Attack Nucleophilic Attack on β-Carbon Pyrrolidine->Attack Acceptor α,β-Unsaturated Carbonyl (Michael Acceptor) Acceptor->Attack Enolate Enolate Intermediate Attack->Enolate Protonation Protonation Enolate->Protonation Proton Source (e.g., Solvent) Adduct β-Amino Carbonyl Adduct Protonation->Adduct

Sources

Application Note: 1,3-Dipolar Cycloaddition of Azomethine Ylides for Pyrrolidine Synthesis

[1][2][3][4][5][6][7][8][9][10]

Introduction

The pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in numerous blockbuster drugs (e.g., Atorvastatin, Captopril) and bioactive alkaloids (e.g., Kainic acid). Among the synthetic routes to this ring system, the 1,3-dipolar cycloaddition (1,3-DCA) of azomethine ylides stands out for its ability to generate up to four contiguous stereogenic centers in a single, convergent step.[1][2][3][4]

This guide addresses the two primary methodologies for generating azomethine ylides:

  • Thermal Decarboxylative Generation: A robust, often metal-free route ideal for accessing spiro-pyrrolidines and library generation.

  • Metal-Catalyzed Asymmetric Generation: A precision method utilizing Ag(I) or Cu(I) catalysts to activate

    
    -imino esters, enabling high enantioselectivity.
    

Mechanistic Principles & Dipole Generation

Understanding the frontier molecular orbital (FMO) interactions and the geometry of the dipole is critical for predicting stereochemical outcomes.

The Dipole

Azomethine ylides are allyl anion-type 4

5



Generation Pathways
  • Path A (Decarboxylative): Condensation of an

    
    -amino acid with a carbonyl compound forms an oxazolidin-5-one (or iminium carboxylate), which undergoes thermal decarboxylation to release the ylide.
    
  • Path B (Metal-Metallation): A Lewis acid (M

    
    ) coordinates to the imine nitrogen and ester carbonyl of an 
    
    
    -imino ester, increasing the acidity of the
    
    
    -proton. Deprotonation by a weak base generates a stabilized
    
    
    -metallated ylide.
Mechanistic Pathway Diagram

AzomethineMechanismStart_ThermalAmino Acid +CarbonylIminiumIminiumCarboxylateStart_Thermal->Iminium- H2OYlide_NonStabNon-StabilizedAzomethine YlideIminium->Ylide_NonStab- CO2 (Heat)TSTransition State(Endo/Exo)Ylide_NonStab->TSStart_MetalAlpha-IminoEstersChelateMetal-BoundChelateStart_Metal->Chelate+ M(I) SaltYlide_StabN-MetallatedAzomethine YlideChelate->Ylide_Stab+ Base (-H+)Ylide_Stab->TSDipolarophileDipolarophile(Alkene)Dipolarophile->TSProductPyrrolidineScaffoldTS->ProductCycloaddition

Figure 1: Dual pathways for azomethine ylide generation and subsequent cycloaddition.[6]

Application Note A: Thermal Synthesis of Spiro-Pyrrolidines

Target: Synthesis of Spiro[indoline-3,2'-pyrrolidin]-2-ones. Relevance: The spiro-oxindole motif is highly prevalent in anticancer agents (e.g., MDM2 inhibitors). Method: Three-component reaction involving Isatin, Sarcosine, and a Chalcone.

Reaction Optimization Data

Solvent choice critically effects the decarboxylation rate and yield.

SolventTemp (°C)Time (h)Yield (%)Observations
Methanol Reflux (65)2.092 Clean conversion; product precipitates on cooling.
EthanolReflux (78)2.588Good yield, slightly slower than MeOH.
TolueneReflux (110)4.065Incomplete decarboxylation; requires higher temp.
Water1001.570"On-water" acceleration observed, but purification difficult.
Detailed Protocol

Materials:

  • Isatin (1.0 mmol)

  • Sarcosine (1.2 mmol)

  • (E)-Chalcone (1.0 mmol)

  • Methanol (10 mL, HPLC grade)

Procedure:

  • Setup: Charge a 25 mL round-bottom flask with Isatin (147 mg) and Sarcosine (107 mg) in Methanol (10 mL).

  • Ylide Formation: Heat the mixture to reflux for 15-20 minutes. The solution will typically turn deep red/orange, indicating the formation of the azomethine ylide intermediate via decarboxylation.

  • Cycloaddition: Add the dipolarophile (Chalcone, 208 mg) in one portion.

  • Reflux: Continue refluxing for 2 hours. Monitor reaction progress via TLC (SiO2, Hexane:EtOAc 3:1). The ylide spot (baseline/polar) should disappear.

  • Work-up: Allow the reaction mixture to cool to room temperature. In many cases, the spiro-pyrrolidine product will crystallize directly from the solution.

  • Purification: Filter the solid and wash with cold methanol (2 x 2 mL). If no precipitate forms, remove solvent in vacuo and purify via column chromatography (Gradient: 10%

    
     30% EtOAc in Hexane).
    

Validation:

  • 1H NMR: Look for the diagnostic doublet of doublets for the pyrrolidine protons at

    
     3.5–4.5 ppm.
    
  • Stereochemistry: This thermal reaction typically favors the endo-cycloadduct due to secondary orbital interactions, though mixtures can occur depending on the chalcone sterics.

Application Note B: Catalytic Asymmetric Synthesis

Target: Enantioenriched Proline Derivatives. Relevance: Asymmetric synthesis of unnatural amino acids. Method: Ag(I)-catalyzed reaction of

57
Catalyst & Ligand Selection

Silver(I) salts (AgOAc, AgF, Ag2CO3) are preferred for their ability to coordinate the imino ester without promoting rapid racemization. Phosphine ligands (e.g., Fesulphos, Binap) induce chirality.

Experimental Workflow Diagram

CatalyticWorkflowStep1Step 1: Catalyst Pre-complexationAgOAc (3 mol%) + Ligand (3.3 mol%)Solvent: Toluene or THFStir 30 min @ RTStep2Step 2: Substrate AdditionAdd Alpha-Imino Ester (1.0 equiv)Add Base (e.g., Et3N, 5 mol%)Step1->Step2Active Catalyst FormedStep3Step 3: CycloadditionCool to 0°C or -20°CAdd Dipolarophile (1.1 equiv)Stir 4-12 hStep2->Step3Ylide Generated In-SituStep4Step 4: Quench & AnalysisFilter through Celite (remove Ag)ConcentrateAnalyze dr (NMR) and ee (Chiral HPLC)Step3->Step4Reaction Complete

Figure 2: Step-by-step workflow for Ag(I)-catalyzed asymmetric cycloaddition.

Detailed Protocol

Materials:

  • AgOAc (0.03 mmol, 5.0 mg)

  • Chiral Ligand (e.g., (R)-BINAP or Fesulphos derivative) (0.033 mmol)

  • 
    -Imino Ester (1.0 mmol) (prepared from Glycine methyl ester + Benzaldehyde)
    
  • 
    -Methylmaleimide (1.1 mmol)
    
  • Triethylamine (0.05 mmol)

  • Toluene (anhydrous, 5 mL)

Procedure:

  • Catalyst Formation: In a flame-dried Schlenk tube under Argon, dissolve AgOAc and the Chiral Ligand in Toluene (2 mL). Stir at room temperature for 30 minutes to ensure complexation.

  • Ylide Generation: Add the

    
    -imino ester dissolved in Toluene (2 mL) followed by Triethylamine. The solution often changes color (yellow to orange) as the 
    
    
    -metallated ylide forms.
  • Reaction: Cool the mixture to -20°C to maximize enantioselectivity. Add

    
    -methylmaleimide (dissolved in 1 mL Toluene) dropwise.
    
  • Monitoring: Stir at -20°C for 6–12 hours. Monitor consumption of the imino ester by TLC.

  • Work-up: Filter the mixture through a short pad of Celite to remove silver salts. Wash the pad with DCM.

  • Purification: Concentrate the filtrate and purify by flash chromatography (SiO2, Hexane/EtOAc).

Critical Control Points:

  • Water Content: Strictly anhydrous conditions are required. Water competes for coordination sites on Ag(I), killing catalytic activity.

  • Base Loading: Excess base can lead to background (racemic) reaction. Keep base catalytic (5-10 mol%) if possible, or stoichiometric only if the reaction is slow, but ensure the metal-complex forms first.

References

  • Grigg, R., et al. (1992). "X=Y-ZH Systems as potential 1,3-dipoles. Part 36. Stereochemistry of the thermal and metal-catalysed cycloadditions of imines of alpha-amino acid esters." Tetrahedron. Link

  • Nájera, C., & Sansano, J. M. (2007). "Catalytic asymmetric synthesis of pyrrolidines via 1,3-dipolar cycloaddition of azomethine ylides." Angewandte Chemie International Edition. Link

  • Adib, M., et al. (2010).[8] "Reaction between isatin, sarcosine and 1,3-dicarbonyl compounds: A one-pot three-component synthesis of spirooxindoles." Tetrahedron Letters. Link

  • Carretero, J. C., et al. (2009). "Fesulphos-Cu-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides." Journal of Organic Chemistry. Link

  • Pandey, G., et al. (2006). "Ag(I)-catalyzed enantioselective [3+2] cycloaddition of azomethine ylides." Organic Letters. Link

Troubleshooting & Optimization

Stability and storage conditions for (3S)-3-ethenylpyrrolidinehydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and drug development professionals working with (3S)-3-ethenylpyrrolidine hydrochloride . This guide synthesizes chemical stability principles with practical handling protocols to ensure the integrity of this chiral building block.

Senior Application Scientist Desk Subject: Stability, Storage, and Handling Protocols

Compound Identity & Critical Specifications

Before initiating any experimental workflow, verify the compound's identity. This chiral intermediate combines a reactive vinyl group with a hygroscopic hydrochloride salt, creating a unique stability profile that requires strict environmental control.

Parameter Specification
Chemical Name (3S)-3-ethenylpyrrolidine hydrochloride
Synonyms (3S)-3-vinylpyrrolidine HCl; (3S)-3-vinylpyrrolidinium chloride
Molecular Formula C₆H₁₁N[1][2][3][4][5][6] · HCl (C₆H₁₂ClN)
Molecular Weight ~133.62 g/mol
Physical State White to off-white solid (crystalline powder)
Key Functionality Chiral amine (S-configuration), Reactive alkene (Vinyl group)
Solubility Highly soluble in Water, Methanol, DMSO; Sparingly soluble in DCM

Storage & Stability Protocol (The "Gold Standard")[2]

Core Directive: The stability of (3S)-3-ethenylpyrrolidine hydrochloride is threatened by two primary vectors: radical polymerization of the vinyl group and hydrolysis/clumping due to the hygroscopic HCl salt.[2]

Recommended Storage Conditions
  • Temperature: -20°C (± 5°C) .

    • Why? Low temperature kinetically inhibits the spontaneous polymerization of the ethenyl group. While 2-8°C may be sufficient for short-term (<1 week), long-term storage requires deep freeze.[2]

  • Atmosphere: Inert Gas (Argon or Nitrogen) .

    • Why? Oxygen can act as a radical initiator or interact with the vinyl group. Moisture in the air will be rapidly absorbed by the HCl salt, leading to hydrolysis risks and weighing errors.

  • Container: Tightly sealed glass vial with Parafilm/Teflon tape , stored inside a secondary desiccated container (e.g., a jar with Drierite).

Stability Logic Diagram

The following diagram illustrates the degradation pathways you must prevent.

StabilityPathways Compound (3S)-3-ethenylpyrrolidine HCl (Intact) Hygroscopicity Hygroscopic Uptake (Clumping/Deliquescence) Compound->Hygroscopicity + Moisture Polymerization Radical Polymerization (Oligomers/Insoluble Gel) Compound->Polymerization + Heat/UV/O2 Moisture Atmospheric Moisture (>40% RH) Moisture->Hygroscopicity HeatLight Heat (>25°C) / UV Light HeatLight->Polymerization Oxygen Oxygen / Radical Initiators Oxygen->Polymerization Degradation Loss of Stoichiometry & Purity Hygroscopicity->Degradation Polymerization->Degradation

Caption: Degradation vectors for (3S)-3-ethenylpyrrolidine HCl showing moisture-induced physical change and radical-induced chemical change.

Troubleshooting Guide & FAQs

This section addresses specific scenarios reported by users in the field.

Issue 1: Material Appearance & Physical State[7][8]

Q: The powder has turned into a sticky gum or a solid block. Is it still usable?

  • Diagnosis: The compound has absorbed atmospheric moisture (Hygroscopicity). The HCl salt is extremely avid for water.

  • Solution:

    • If "sticky gum": Weighing accurate stoichiometry is now impossible. Discard for quantitative synthesis. It may be recoverable for qualitative checks by dissolving in water, but purity is compromised.

    • If "solid block": If the color is still white, it may just be fused. Attempt to break it gently under an inert atmosphere. If it is yellow/orange, see below.

  • Prevention: Always allow the vial to warm to room temperature before opening to prevent condensation. Handle inside a glovebox or dry bag if possible.

Q: The white powder has developed a yellow or orange tint.

  • Diagnosis: This indicates oxidation or the onset of polymerization of the vinyl group. Pyrrolidine derivatives often yellow upon oxidation; however, the vinyl group adds a risk of oligomer formation.

  • Action: Check solubility in Methanol or Water.

    • Clear solution: Likely minor surface oxidation. Purify via recrystallization (EtOH/Et2O) if critical.

    • Cloudy/Insoluble residue: Polymerization has occurred.[7] Discard .

Issue 2: Solubility & Handling

Q: I need to use the free base for my reaction. How do I liberate it without polymerizing the vinyl group?

  • Risk: The free amine (3-ethenylpyrrolidine) is more volatile and more prone to oxidation/polymerization than the HCl salt.[2]

  • Protocol:

    • Dissolve the HCl salt in minimal water.

    • Cool to 0°C.

    • Add cold NaOH or K₂CO₃ solution dropwise.

    • Extract immediately into a cold organic solvent (e.g., DCM or Et₂O).

    • Do not concentrate to dryness if possible; use the solution directly. If you must concentrate, keep temperature <20°C and use a radical inhibitor (e.g., BHT) if compatible with the next step.

Q: Can I store a stock solution in DMSO?

  • Answer: Not recommended for long term.

  • Reasoning: While soluble, DMSO can facilitate nucleophilic attacks or slow polymerization over time. Reactive vinyl groups are best stored as the solid HCl salt. If necessary, prepare fresh.

Standard Operating Procedure (SOP): Handling for Synthesis

Objective: To weigh and transfer (3S)-3-ethenylpyrrolidine HCl without compromising the bulk material.

Reagents & Equipment:

  • (3S)-3-ethenylpyrrolidine HCl (stored at -20°C)[2]

  • Desiccator

  • Analytical Balance (calibrated)

  • Spatula (clean, dry)[2]

  • Inert Gas line (Nitrogen/Argon)[2]

Step-by-Step Protocol:

  • Equilibration (Critical): Remove the vial from the -20°C freezer. Place it in a desiccator or on the bench and allow it to reach room temperature (20-25°C) .

    • Wait time: ~30-45 minutes.[2]

    • Why? Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic salt, ruining the remaining stock.

  • Inert Opening: If available, place the vial in a glove bag/box. If on a bench, flush the headspace with Argon immediately after opening.

  • Quick Weighing: Weigh the required amount rapidly. Avoid leaving the vial open.

  • Resealing:

    • Wipe the rim of the vial with a Kimwipe to remove any powder (which prevents a tight seal).

    • Flush headspace with Argon/Nitrogen.

    • Cap tightly and wrap with Parafilm.

  • Return to Storage: Immediately return the stock to -20°C.

References

  • PubChem. 3-ethenylpyrrolidine hydrochloride (Compound).[2][3][4][5][6] National Library of Medicine. Available at: [Link] (Accessed 2024).

  • European Chemicals Agency (ECHA). Registration Dossier: Pyrrolidine derivatives. Available at: [Link].

Sources

Navigating the Nuances of (3S)-3-Ethenylpyrrolidine Hydrochloride in Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with (3S)-3-ethenylpyrrolidine hydrochloride. This guide is structured to provide in-depth, practical solutions to common challenges encountered during its application in complex chemical syntheses. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, and the introduction of a vinyl group at the C3 position, along with a defined stereocenter, offers unique synthetic opportunities but also presents specific challenges. This resource is designed to be a dynamic, question-and-answer-based troubleshooting manual, moving beyond generic advice to address the intricate causal relationships in your experimental work.

Core Concepts: Understanding the Reagent

(3S)-3-Ethenylpyrrolidine hydrochloride is a chiral secondary amine that combines the nucleophilicity of the pyrrolidine nitrogen with the reactivity of a vinyl group. The hydrochloride salt form enhances its stability and ease of handling. However, for most reactions, the free base is required, necessitating an in-situ or prior deprotection step.

Key Physicochemical and Stability Data (Illustrative)
PropertyValue (Estimated)Considerations for Experimental Design
Appearance White to off-white solidColor changes may indicate degradation or impurities.
Solubility Soluble in water, methanol; sparingly soluble in less polar organic solvents.Choice of solvent for reaction and workup is critical.
Stability The hydrochloride salt is generally stable under standard storage conditions (cool, dry). The free base may be less stable and prone to oxidation or polymerization.Store the hydrochloride salt under inert atmosphere. Prepare the free base immediately before use.
pKa (of conjugate acid) ~10-11Affects the choice of base for deprotection and the pH of the reaction medium.

Frequently Asked Questions & Troubleshooting Guides

Q1: My reaction with (3S)-3-ethenylpyrrolidine is sluggish or fails to initiate. What are the likely causes?

A1: This is a common issue that can often be traced back to the acidic nature of the starting material.

  • Incomplete Deprotection: The primary amine of the hydrochloride salt is protonated and therefore non-nucleophilic. For reactions requiring the nucleophilic nitrogen (e.g., N-alkylation, acylation, Michael additions), quantitative conversion to the free base is essential.

    • Troubleshooting Protocol:

      • Choice of Base: Use at least one equivalent of a non-nucleophilic base. For sensitive substrates, consider organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). For more robust reactions, inorganic bases like potassium carbonate or sodium bicarbonate can be used.

      • In-situ vs. Pre-formation of the Free Base:

        • In-situ: Add the base to a solution of the hydrochloride salt in your reaction solvent, stir for a period (e.g., 15-30 minutes) before adding the electrophile. This is often sufficient.

        • Pre-formation: For highly sensitive reactions, you can extract the free base. Dissolve the hydrochloride salt in water, basify with a strong base (e.g., NaOH), and extract the free base into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer thoroughly (e.g., with Na2SO4 or MgSO4) and use the solution directly. Be aware that the isolated free base may have limited stability.

      • Solvent Considerations: Ensure your reaction solvent is compatible with the deprotection step. For instance, if using an inorganic base, a solvent that can accommodate some degree of heterogeneity might be necessary.

  • Purity of Starting Materials: As with any reaction, the purity of all components is crucial. Impurities in your electrophile or solvent can inhibit the reaction.

    • Validation Step: Always check the purity of your starting materials by NMR or other appropriate analytical techniques before commencing the reaction.

Q2: I am observing significant side product formation. What are the potential side reactions involving the vinyl group?

A2: The vinyl group introduces a second site of reactivity that can compete with the desired reaction at the nitrogen atom.

  • Michael Addition: If your reaction mixture contains nucleophiles (including another molecule of the pyrrolidine), they can potentially add to the vinyl group, especially if the reaction conditions are harsh or if a catalyst that activates the vinyl group is present.

  • Polymerization: Under acidic conditions or in the presence of radical initiators, the vinyl group can polymerize. This is particularly a risk if the reaction is heated for extended periods.

  • Coordination to Metal Catalysts: In metal-catalyzed reactions, the vinyl group can coordinate to the metal center, potentially inhibiting the desired catalytic cycle or leading to undesired side reactions.

    • Mitigation Strategies:

      • Protecting Groups: If the nitrogen is the desired site of reaction, consider protecting it first (e.g., as a carbamate) before performing chemistry on the vinyl group, and vice versa.

      • Reaction Conditions: Use the mildest possible reaction conditions (temperature, reaction time) to minimize side reactions.

      • Degassing Solvents: For metal-catalyzed reactions, ensure your solvents are thoroughly degassed to remove oxygen, which can promote side reactions.

Q3: My product is a complex mixture, and purification is proving difficult. What are some effective purification strategies?

A3: The basicity of the pyrrolidine nitrogen can complicate purification by standard silica gel chromatography.

  • Acidic Impurities: If your product is basic, acidic impurities can be removed with a simple aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution).

  • Chromatography of Basic Compounds:

    • Treated Silica Gel: Use silica gel that has been treated with a base. You can prepare this by slurrying the silica gel in your eluent containing a small amount of a volatile amine like triethylamine (e.g., 0.1-1%). This will neutralize the acidic sites on the silica and prevent your product from tailing.

    • Alternative Stationary Phases: Consider using alumina (basic or neutral) or a reversed-phase silica gel for your chromatography.

  • Crystallization/Salt Formation: If your product is a solid, recrystallization is an excellent purification method. If it is an oil, you may be able to form a crystalline salt (e.g., hydrochloride, tartrate) which can then be purified by recrystallization.

  • Distillation: For thermally stable, volatile products, distillation under reduced pressure can be a highly effective purification technique.

Q4: I am concerned about the stereochemical integrity of the (S)-center. Can epimerization occur?

A4: The stereocenter at the C3 position is generally stable under most reaction conditions. However, epimerization is a possibility under certain harsh conditions.

  • Conditions to Avoid:

    • Strongly Basic Conditions at Elevated Temperatures: Prolonged exposure to strong bases at high temperatures could potentially lead to deprotonation at the C2 or C4 positions, which, if followed by reprotonation, could in principle lead to epimerization, although this is generally unlikely for a non-activated C-H bond.

    • Reactions Involving Ring Opening and Closing: Any reaction sequence that involves the cleavage and reformation of the pyrrolidine ring could potentially compromise the stereocenter.

    • Verification of Stereochemical Purity:

      • Chiral HPLC or GC: The most reliable way to assess the enantiomeric purity of your product is by using a chiral stationary phase.

      • Polarimetry: Measurement of the specific rotation can be a good indicator of stereochemical integrity, provided you have a reference value for the pure enantiomer.

Experimental Workflow Diagrams

Decision Tree for Reaction Failure

reaction_troubleshooting start Reaction Sluggish or No Conversion check_deprotection Verify Complete Deprotection of Amine HCl start->check_deprotection sub_deprotection Deprotection Confirmed? check_deprotection->sub_deprotection check_purity Assess Purity of All Reagents sub_purity All Reagents Pure? check_purity->sub_purity check_conditions Review Reaction Conditions (Temp, Conc.) optimize_conditions Optimize Conditions: - Increase temperature - Increase concentration - Change solvent check_conditions->optimize_conditions sub_deprotection->check_purity Yes optimize_deprotection Optimize Deprotection: - Stronger/more soluble base - Pre-form free base sub_deprotection->optimize_deprotection No success Reaction Successful optimize_deprotection->success sub_purity->check_conditions Yes purify_reagents Purify Starting Materials sub_purity->purify_reagents No purify_reagents->success optimize_conditions->success

Caption: Troubleshooting workflow for failed reactions.

Purification Strategy Selection

purification_strategy start Crude Product Mixture liquid_solid Product State? start->liquid_solid solid_path Solid liquid_solid->solid_path Solid liquid_path Liquid/Oil liquid_solid->liquid_path Liquid recrystallization Attempt Recrystallization solid_path->recrystallization distillation Distillation (if thermally stable) liquid_path->distillation chromatography Column Chromatography liquid_path->chromatography salt_formation Consider Salt Formation for Crystallization recrystallization->salt_formation success Pure Product salt_formation->success distillation->success silica_type Tailing on Silica? chromatography->silica_type treated_silica Use Base-Treated Silica or Alumina silica_type->treated_silica Yes silica_type->success No treated_silica->success

Caption: Decision guide for purification of pyrrolidine derivatives.

References

  • Li Petri, G., Raimondi, M. V., & Dömling, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14815780, 3-ethenylpyrrolidine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride.
  • Google Patents. (n.d.). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • Gümüş, M., & Özkay, Y. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1243572.
  • Molecules. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Retrieved from [Link]

  • PMC. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • PMC. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Retrieved from [Link]

  • Synthesis of 3-pyrrolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of pyrrolidines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

Technical Support Center: Refined Analytical Methods for (3S)-3-Ethenylpyrrolidine Hydrochloride Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of (3S)-3-ethenylpyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based answers to common challenges encountered during the analysis of this chiral compound. Our focus is on providing not just protocols, but the scientific reasoning behind them, ensuring robust and reliable results.

Section 1: Fundamental Characterization & Purity Assessment

This section addresses the initial and most critical step: confirming the identity and purity of your (3S)-3-ethenylpyrrolidine hydrochloride sample.

Question 1: What is the recommended initial suite of analytical tests for identity confirmation of (3S)-3-ethenylpyrrolidine hydrochloride?

Answer: For unambiguous identification, a multi-technique approach is essential. We recommend a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

  • ¹H and ¹³C NMR: These techniques provide detailed structural information, confirming the carbon-hydrogen framework of the molecule.[1] In a suitable deuterated solvent like CDCl₃ or D₂O, you should be able to identify characteristic signals for the pyrrolidine ring protons, the ethenyl (vinyl) group protons, and the corresponding carbons.[1] Variable temperature NMR studies can also provide insights into conformational isomers of the pyrrolidine ring.[2][3]

  • Mass Spectrometry (MS): This is crucial for determining the molecular weight of the free base and observing characteristic fragmentation patterns. Electrospray ionization (ESI) is a suitable soft ionization technique. The expected molecular ion for the free base (C₆H₁₁N) would be at an m/z corresponding to its molecular weight. Fragmentation of the pyrrolidine ring is a key diagnostic feature.[4][5]

  • FTIR Spectroscopy: This provides information about the functional groups present. Key absorbances to look for include N-H stretching (from the protonated amine hydrochloride), C-H stretching (aliphatic and vinylic), and C=C stretching of the ethenyl group.

Question 2: How can I develop a robust HPLC method for assessing the purity of (3S)-3-ethenylpyrrolidine hydrochloride and detecting potential impurities?

Answer: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for purity analysis and is mandated by regulatory agencies for pharmaceutical products.[6][7][8][9] The goal is to separate the main compound from any process-related impurities or degradation products.

A reverse-phase HPLC (RP-HPLC) method is typically the most suitable starting point.[1][10]

Recommended Starting Conditions for Method Development:

ParameterRecommended Starting PointRationale
Column C18, 4.6 x 150 mm, 5 µmA versatile stationary phase for separating a wide range of compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileProvides good peak shape for amines and is compatible with MS detection.[11]
Gradient Start with a shallow gradient (e.g., 5-95% B over 20 minutes)To ensure elution of both polar and non-polar impurities.[9]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides good reproducibility.
Detection UV at a low wavelength (e.g., 210-220 nm)Since the molecule lacks a strong chromophore, low UV is necessary for detection.[1]

Method Validation: Once a suitable separation is achieved, the method must be validated according to ICH guidelines (Q2(R1)/Q2(R2)).[12][13][14] This involves assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[12][15]

Troubleshooting Workflow for Purity Analysis

cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_resolution Resolution Issues cluster_end Goal Start Poor Peak Shape (Tailing/Fronting) Adjust_pH Adjust Mobile Phase pH Start->Adjust_pH Initial Check Add_Modifier Add Ion-Pairing Agent or Amine Modifier (e.g., TEA) Adjust_pH->Add_Modifier If tailing persists Change_Column Try a Different Column (e.g., Phenyl-Hexyl) Add_Modifier->Change_Column If modifiers are ineffective End Symmetrical Peaks & Baseline Resolution Change_Column->End Coelution Co-eluting Impurities Optimize_Gradient Optimize Gradient Slope Coelution->Optimize_Gradient Fine-tune separation Change_Organic Change Organic Modifier (e.g., Methanol) Optimize_Gradient->Change_Organic To alter selectivity Change_Organic->End cluster_start Start cluster_screening Screening Phase cluster_evaluation Evaluation cluster_optimization Optimization Phase cluster_end Goal Start Select CSPs for Screening (Polysaccharide, Macrocyclic Glycopeptide) NP_Screen Normal Phase Screening (Hexane/Alcohol + Basic Modifier) Start->NP_Screen RP_Screen Reversed-Phase Screening (Aqueous Buffer/Organic Modifier) Start->RP_Screen Evaluate Partial Separation Achieved? NP_Screen->Evaluate RP_Screen->Evaluate Evaluate->Start No, try other CSPs Optimize_MP Optimize Mobile Phase (% Modifier, Modifier Type) Evaluate->Optimize_MP Yes Optimize_Temp Optimize Temperature Optimize_MP->Optimize_Temp End Baseline Resolution (Rs > 1.5) Optimize_Temp->End

Sources

Validation & Comparative

Evaluating the cost-effectiveness of different synthetic pathways for (3S)-3-ethenylpyrrolidinehydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Synthetic Pathways for (3S)-3-Ethenylpyrrolidine Hydrochloride Subtitle: A Technical Analysis of Cost-Effectiveness, Scalability, and Process Integrity for Drug Development

Executive Summary

(3S)-3-ethenylpyrrolidine hydrochloride (CAS: 1159824-00-2, also known as (S)-3-vinylpyrrolidine HCl) is a high-value chiral building block used in the synthesis of kinase inhibitors and GPCR ligands. Its structural rigidity and specific stereochemistry at the C3 position make it critical for structure-activity relationship (SAR) studies.

This guide evaluates three distinct synthetic pathways based on Cost of Goods (COGS) , Scalability , and Atom Economy .

  • Pathway A (Functional Group Interconversion): High reliability, moderate cost. Best for gram-to-kilogram scale.

  • Pathway B (Asymmetric Metathesis): High atom economy, high catalyst cost. Best for rapid R&D iteration.

  • Pathway C (Classical Resolution): Lowest reagent cost, low yield (max 50%). Best for multi-ton manufacturing where recycling streams are established.

Pathway Analysis & Cost-Effectiveness

Pathway A: The "Chiral Pool" Route (Recommended)

Mechanism: Transformation of commercially available (S)-N-Boc-3-pyrrolidinecarboxylic acid via reduction, oxidation, and Wittig olefination. Causality: This route preserves the defined stereocenter from the starting material, minimizing the risk of racemization if the aldehyde intermediate is handled at low temperatures.

  • Step 1: Reduction of Carboxylic Acid to Alcohol (BH3·THF or mixed anhydride/NaBH4).

  • Step 2: Oxidation to Aldehyde (Swern or Parikh-Doering). Critical Control Point: The aldehyde at C3 is prone to epimerization via enolization.

  • Step 3: Wittig Methylenation (Ph3P=CH2).

  • Step 4: Deprotection (HCl/Dioxane).

Pathway B: Asymmetric Ring-Closing Metathesis (RCM)

Mechanism: Enantioselective cyclization of an achiral diene amine using a chiral Ruthenium catalyst or chiral auxiliary. Causality: Uses the efficiency of olefin metathesis to build the ring and stereocenter simultaneously or from a chiral allylic amine precursor.

Pathway C: Classical Optical Resolution

Mechanism: Synthesis of racemic 3-vinylpyrrolidine followed by fractional crystallization with a chiral acid (e.g., L-Tartaric acid or D-Mandelic acid). Causality: Exploits solubility differences between diastereomeric salts.

Comparative Data: Cost & Performance Metrics

MetricPathway A: Chiral PoolPathway B: Asymmetric RCMPathway C: Resolution
Starting Material Cost Moderate ((S)-Acid)High (Catalyst/Precursor)Low (Racemic pyrrolidine)
Step Count 4 Linear Steps2-3 Steps3 Steps (Syn + Res + Salt)
Overall Yield ~45-55%~60-70%< 35% (theoretical max 50%)
Scalability Excellent (Standard Unit Ops)Moderate (Dilution required)Excellent (Crystallization)
E-Factor (Waste) High (Ph3PO waste)Low (Atom efficient)High (Discarded enantiomer)
Chiral Purity (ee) > 98% (Source dependent)> 95% (Catalyst dependent)> 99% (After recrystallization)

Visualized Workflows (Graphviz)

SyntheticPathways cluster_A Pathway A: Chiral Pool (Standard) cluster_C Pathway C: Resolution (Industrial) A1 (S)-N-Boc-3-pyrrolidine carboxylic acid A2 Intermediate: (S)-Alcohol A1->A2 Reduction (BH3·THF) A3 Intermediate: (S)-Aldehyde A2->A3 Swern Ox (-78°C) A4 (S)-N-Boc-3-vinyl pyrrolidine A3->A4 Wittig (Ph3P=CH2) A5 TARGET: (3S)-3-Ethenylpyrrolidine HCl A4->A5 Deprotection (4M HCl) C1 Racemic 3-Vinylpyrrolidine C2 Diastereomeric Salt Mix C1->C2 + L-Tartaric Acid C3 (S)-Enantiomer Tartrate Salt C2->C3 Crystallization (MeOH/EtOH) C4 (R)-Enantiomer (Waste/Recycle) C2->C4 Filtrate C3->A5 Base Freeing + HCl Gas

Caption: Comparison of the linear Chiral Pool synthesis (Top) vs. the divergent Resolution pathway (Bottom).

Detailed Experimental Protocol (Pathway A)

Rationale: This protocol is selected for its reliability in a research setting. It avoids the high catalyst costs of RCM and the yield loss of resolution.

Step 1: Reduction of (S)-N-Boc-3-pyrrolidinecarboxylic acid
  • Reagents: (S)-N-Boc-3-pyrrolidinecarboxylic acid (1.0 eq), Borane-THF complex (1.0M, 1.2 eq).

  • Procedure: Dissolve acid in anhydrous THF at 0°C. Add BH3·THF dropwise (exothermic). Stir at RT for 4h. Quench with MeOH. Concentrate to yield (S)-N-Boc-3-hydroxymethylpyrrolidine.

  • Checkpoint: IR spectroscopy should show disappearance of the carboxylic acid C=O stretch.

Step 2: Swern Oxidation (Critical Step)
  • Reagents: Oxalyl chloride (1.1 eq), DMSO (2.2 eq), TEA (5 eq), DCM (solvent).

  • Procedure:

    • Cool DCM solution of oxalyl chloride to -78°C.

    • Add DMSO dropwise (gas evolution). Stir 15 min.

    • Add alcohol from Step 1 slowly. Stir 30 min at -78°C.

    • Add Triethylamine (TEA). Allow to warm to 0°C only after TEA addition.

  • Causality: Warming before adding base will cause the activated intermediate to decompose or the aldehyde to racemize.

  • Output: (S)-N-Boc-3-formylpyrrolidine. Use immediately.

Step 3: Wittig Methylenation
  • Reagents: Methyltriphenylphosphonium bromide (1.2 eq), KOtBu (1.2 eq), THF.

  • Procedure:

    • Suspend phosphonium salt in THF. Add KOtBu at 0°C to generate the bright yellow ylide. Stir 30 min.

    • Add crude aldehyde solution dropwise.

    • Stir at RT for 2h. Filter off triphenylphosphine oxide (TPPO).

  • Purification: Silica gel chromatography (Hexane/EtOAc) is essential to remove TPPO.

Step 4: Hydrolysis to Hydrochloride Salt
  • Reagents: 4M HCl in Dioxane.

  • Procedure: Dissolve N-Boc alkene in dioxane. Add HCl solution. Stir 1h. Precipitate forms.

  • Isolation: Filter the white solid. Wash with Et2O. Dry under vacuum.

  • Final Product: (3S)-3-ethenylpyrrolidine hydrochloride.

References

  • Organic Chemistry Portal. (2007). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Retrieved from [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link][1]

  • Google Patents. (2010). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof. WO2007024113A1.
  • Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved from [Link]

  • Chemistry Steps. (2023). Resolution of Enantiomers. Retrieved from [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: (3S)-3-Ethenylpyrrolidine Hydrochloride

[1]

Executive Safety Summary

Immediate Action Required: Treat (3S)-3-ethenylpyrrolidine hydrochloride as a hazardous irritant with potential reactivity due to the vinyl moiety.[1] While the hydrochloride salt form stabilizes the amine, the terminal alkene (vinyl group) presents a risk of polymerization or alkylation activity in biological systems.

Core Hazard Classifications (GHS):

  • Skin Corrosion/Irritation: Category 2 (H315)[1][2][3]

  • Serious Eye Damage/Irritation: Category 2A (H319)[1][3]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation, H335)[2][3]

Hazard Mechanism & Risk Assessment

To select the correct PPE, one must understand the mechanism of injury. This compound presents a dual-threat profile:

  • The Hydrochloride Salt (Acidic Hydrolysis): Upon contact with moisture (sweat, mucous membranes, lung tissue), the salt hydrolyzes to release hydrochloric acid. This causes immediate irritation or chemical burns to exposed tissues.

  • The Vinyl Moiety (Michael Acceptor Potential): The ethenyl group is an electron-deficient alkene.[1] In biological contexts, vinyl groups can act as Michael acceptors, potentially forming covalent bonds with nucleophilic residues (like cysteine) in proteins. This suggests a theoretical risk of sensitization or genotoxicity , necessitating a higher tier of protection than simple salts [1].

PPE Selection Matrix

Standard laboratory clothing (long pants, closed-toe shoes) is the baseline requirement.[1]

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Fume Hood (Primary) N95/P100 Respirator (Secondary)The HCl salt is likely a fine crystalline powder.[1] Inhalation poses the highest risk of systemic absorption and pulmonary edema due to acidic hydrolysis in the alveoli. Always handle solids in a certified fume hood.
Hand (Primary) Nitrile Gloves (Min.[1] 0.11 mm thickness)Nitrile provides excellent resistance to organic salts and incidental acid exposure. Latex is not recommended due to poor chemical resistance against organic modifiers.
Hand (Secondary) Double Gloving Required when handling solutions >0.1 M or quantities >500 mg.[1] The outer glove protects against gross contamination; the inner glove prevents permeation during doffing.
Eye/Face Chemical Safety Goggles Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a seal against dust entry.
Body Lab Coat (Poly-Cotton or Tyvek) Standard lab coat is sufficient for solid handling.[1] Use Tyvek arm sleeves if working with large liquid volumes to prevent sleeve saturation.

Operational Protocol: Safe Handling Workflow

This protocol is designed to minimize "dust generation"—the primary vector for exposure.[1]

Phase 1: Preparation & Weighing
  • Engineering Control: Activate the chemical fume hood. Verify face velocity is between 80–120 fpm.

  • Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat. Dry organic salts are prone to static charge, which can cause the powder to "jump" or disperse unexpectedly.

  • Transfer: Use a disposable spatula. Do not pour from the stock bottle; this creates a dust cloud. Transfer small amounts gently.

Phase 2: Solubilization (Critical Step)

The risk of exposure changes from inhalation (dust) to splash (skin/eye) once dissolved.[1]

  • Solvent Choice: Dissolve in the requisite solvent (e.g., Methanol, DMSO, Water) inside the hood.

  • Exothermic Check: The dissolution of HCl salts can be mildly exothermic. Add solvent slowly.

  • Vessel Closure: Cap the vial immediately after dissolution. The vinyl group may be sensitive to oxygen or moisture over time; flush with Nitrogen/Argon if storing.

Phase 3: Cleanup & Decontamination[1][4]
  • Wipe Down: Clean the balance area with a wet paper towel (water/surfactant) to capture invisible dust residues. Do not use compressed air.

  • Glove Removal: Perform "beak method" removal inside the hood to prevent releasing dust from the glove surface into the lab air.

Decision Logic for PPE & Handling

The following diagram illustrates the decision process for handling (3S)-3-ethenylpyrrolidine hydrochloride based on quantity and state.

HandlingProtocolStartStart: Handling (3S)-3-ethenylpyrrolidine HClStateCheckState of Material?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolution / LiquidStateCheck->LiquidQtyCheckQuantity > 1 gram?Solid->QtyCheckConcCheckConcentrated (>0.1M)?Liquid->ConcCheckHoodMANDATORY: Chemical Fume HoodQtyCheck->HoodYes or No (Always Hood)PPE_SolidPPE: Goggles + Nitrile Gloves + Lab CoatHood->PPE_SolidStaticControl: Anti-static Gun + Wet Wipe CleanupPPE_Solid->StaticPPE_Liq_HighPPE: Double Nitrile Gloves + Face ShieldConcCheck->PPE_Liq_HighYesPPE_Liq_LowPPE: Single Nitrile Gloves + Safety GlassesConcCheck->PPE_Liq_LowNo

Caption: Decision matrix for PPE selection based on physical state and concentration risks.

Emergency & Disposal Procedures

Accidental Exposure[1][2][5]
  • Eye Contact: Immediately flush with water for 15 minutes .[4][5] The HCl component requires prolonged flushing to neutralize pH. Hold eyelids open.

  • Skin Contact: Brush off loose powder before wetting (to prevent creating a concentrated acid patch), then wash with soap and water for 15 minutes.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

Disposal Strategy

Do not dispose of down the drain.

  • Solid Waste: Collect in a container labeled "Hazardous Waste - Solid Toxic/Irritant".[1]

  • Liquid Waste: Segregate into "Organic Solvents" or "Aqueous Waste" depending on the solvent used.

  • Destruction: The preferred method is incineration equipped with an afterburner and scrubber to handle nitrogen oxides (NOx) and hydrogen chloride (HCl) emissions [2].

References

  • ECHA (European Chemicals Agency). Substance Information: Pyrrolidine Derivatives and Reactivity. Available at: [Link][1]

  • PubChem. Compound Summary: 3-ethenylpyrrolidine hydrochloride (CID 126845677).[1][6] Available at: [Link][1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.